molecular formula CoFe B1198358 Ferrocobalt CAS No. 11108-68-2

Ferrocobalt

Cat. No.: B1198358
CAS No.: 11108-68-2
M. Wt: 114.78 g/mol
InChI Key: QVYYOKWPCQYKEY-UHFFFAOYSA-N
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Description

Ferrocobalt is a class of iron-cobalt soft magnetic alloys of significant interest in advanced materials research. These alloys are renowned for possessing the highest known saturation magnetization (~2.43 T for Fe~65%-Co~35%) and high Curie temperatures among all soft magnetic families, making them a prime candidate for specialized applications where performance in extreme conditions and component miniaturization are critical . Research applications for this compound are primarily found in the development of high-efficiency aerospace and aircraft generators, high-speed 400 Hz motors, magnetic bearings, and other volume-constrained electromagnetic systems . The fundamental research value of this compound lies in investigating the relationship between its composition (typically around 45-50% Cobalt and 38-40% Iron, with other elements like Vanadium sometimes added), its processing, and its resulting magnetic and mechanical properties . The mechanism behind its exceptional magnetic performance is rooted in its atomic-level structure. Studies focus on how additive manufacturing and thermal treatments, such as annealing, can create unique multiscale microstructures—including fine equiaxed columnar grains or a suppression of the chemically ordered B2 phase—that can enhance magnetic properties like coercivity and permeability, while simultaneously improving mechanical characteristics like ductility and yield strength . This product, this compound, is labeled For Research Use Only (RUO) . RUO products are exclusively tailored for laboratory research purposes and are not intended for, and must not be used in, diagnostic procedures or any other clinical applications .

Properties

CAS No.

11108-68-2

Molecular Formula

CoFe

Molecular Weight

114.78 g/mol

IUPAC Name

cobalt;iron

InChI

InChI=1S/Co.Fe

InChI Key

QVYYOKWPCQYKEY-UHFFFAOYSA-N

SMILES

[Fe].[Co].[Co].[Co]

Canonical SMILES

[Fe].[Co]

Other CAS No.

11108-68-2

Synonyms

ferrocobalt

Origin of Product

United States

Synthetic Methodologies and Fabrication Techniques for Ferrocobalt Architectures

Solution-Phase Synthesis Approaches for Ferrocobalt Nanomaterials

Solution-phase methods are widely employed for producing this compound nanomaterials due to their versatility, cost-effectiveness, and ability to yield materials with controlled sizes and shapes mdpi.com. In these methods, the formation of nanoparticles occurs directly within a liquid medium, influenced by factors such as temperature, pressure, and the presence of stabilizing agents mdpi.com.

Co-precipitation is a common and straightforward solution-phase method for synthesizing nanoparticles, including those containing iron and cobalt. This technique involves the simultaneous precipitation of metal ions from a solution by adjusting parameters such as pH and temperature jetir.orgresearchgate.net. While specific detailed research findings for the direct co-precipitation of FeCo alloys as "this compound nanoparticles" are less commonly detailed in general reviews on co-precipitation, the principles applied to related ferrites and oxides are highly relevant jetir.orgresearchgate.netresearchgate.netscirp.org.

For instance, in the synthesis of cobalt ferrite (B1171679) (CoFe2O4) and magnetite (Fe3O4) nanoparticles via co-precipitation, typical precursors include metal nitrates or chlorides dissolved in an aqueous medium jetir.orgresearchgate.net. A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH), is added dropwise to control the pH, which is critical for the formation of the desired precipitate jetir.orgresearchgate.net. The reaction temperature also plays a significant role in controlling particle size and morphology jetir.orgresearchgate.net. After precipitation, the product is typically washed multiple times to remove impurities and then dried, often followed by calcination to achieve the desired crystalline phase jetir.org.

General Parameters for Co-precipitation (based on related metal oxide/ferrite synthesis):

ParameterTypical Range/Condition
PrecursorsMetal nitrates (e.g., Co(NO3)2, Fe(NO3)3), chlorides
SolventDeionized water
Precipitating AgentNaOH, NH4OH
pHOften alkaline (e.g., pH 9-11)
TemperatureRoom temperature to 90 °C
Post-treatmentWashing, drying, calcination

Hydrothermal and solvothermal syntheses are versatile methods for preparing a wide range of materials, including metals, semiconductors, and ceramics, under elevated temperature and pressure conditions sigmaaldrich.comwikipedia.org. The key distinction lies in the solvent used: hydrothermal synthesis employs water as the solvent, typically above 100 °C, while solvothermal synthesis utilizes non-aqueous solvents sigmaaldrich.comwikipedia.orguio.no. These methods facilitate the interaction of precursors, enabling reactions that might not occur under standard conditions and leading to novel compounds or polymorphs wikipedia.org.

The ability to control solvent supersaturation, precursor concentration, and reaction kinetics allows for the manipulation of crystal morphology, yielding spheres, rods, or wires sigmaaldrich.com. For instance, cobalt nanoparticles have been prepared using hydrothermal methods mdpi.com. Similarly, iron oxide nanoparticles have been synthesized via solvothermal routes using solvents like ethylenediamine (B42938) and hydrazine, which can also act as reducing agents researchgate.net. While specific detailed examples for "this compound composites" are not explicitly highlighted in general searches, the principles of these methods are applicable to the synthesis of FeCo alloys and composites by using appropriate iron and cobalt precursors in the chosen solvent systems under controlled conditions.

General Parameters for Hydrothermal/Solvothermal Synthesis:

ParameterTypical Range/Condition
SolventWater (hydrothermal), non-aqueous (solvothermal: e.g., alcohols, amines) sigmaaldrich.comwikipedia.org
Temperature100 °C to 1000 °C (typically 100-374 °C for hydrothermal) sigmaaldrich.comuio.no
Pressure1 atm to 10,000 atm (autogenerated by reaction) sigmaaldrich.comwikipedia.org
ReactorStainless steel autoclave with Teflon liner wikipedia.org

The polyol process is a prominent chemical method for synthesizing metal nanostructures, offering advantages in controlling nanoparticle geometry, size, and shape sigmaaldrich.comresearchgate.net. In this method, a polyol (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol, glycerin) acts as both a reducing agent for the metal precursor and a stabilizing agent for the nascent nanoparticles sigmaaldrich.comresearchgate.netmdpi.com. The process typically involves heating a metal salt precursor in a polyol in the presence of a polymeric capping agent, such as poly(vinylpyrrolidone) (PVP) sigmaaldrich.com.

The temperature-dependent reducing power of polyols and their ability to dissolve many metal salts make this method attractive sigmaaldrich.com. For example, the kinetics of polyol reduction can be controlled by introducing trace amounts of other metal ions, such as Fe(II) or Fe(III), which can influence the nucleation and growth of noble metal nanostructures like platinum nanowires sigmaaldrich.com. Similarly, studies on cobalt nanoparticles highlight that polyols can serve as excellent reducing agents and stabilizing matrices, with the molar ratio of metal ions to polyol hydroxyl groups significantly influencing the morphology and composition of the resulting nanocomposites mdpi.comresearchgate.net. While direct detailed research findings specifically on "this compound nanocrystal growth" via polyol methods are not extensively detailed in the provided search results, the general principles of polyol synthesis for cobalt and other metal nanoparticles are directly transferable to FeCo systems by using appropriate Fe and Co precursors.

General Parameters for Polyol Synthesis:

ParameterTypical Range/Condition
PolyolEthylene glycol, propylene glycol, glycerin sigmaaldrich.commdpi.com
PrecursorMetal salts (e.g., nitrates, chlorides)
Capping AgentPoly(vinylpyrrolidone) (PVP) sigmaaldrich.com
TemperatureTypically 140-160 °C (for glycolaldehyde (B1209225) production) sigmaaldrich.com
Molar RatioInfluences morphology (e.g., Co2+/OH(PEG) 1:10 to 1:500) researchgate.net

Template-assisted synthesis is a powerful approach for fabricating materials with desired characteristics, particularly for creating porous or hierarchical structures with precise control over size, shape, and structure mdpi.commdpi.cominnovareacademics.inescholarship.org. This method typically involves three main steps: preparation of the template, synthesis of the target material (e.g., via sol-gel, precipitation, or hydrothermal methods) within or on the template, and subsequent removal of the template innovareacademics.in.

Templates can be classified as "hard" or "soft" nih.gov. Hard templates are rigid, solid porous materials (e.g., silica (B1680970), polymer microspheres, porous membranes, anodic aluminum oxide (AAO)), whose stable structure directly dictates the size and morphology of the synthesized particles nih.gov. Soft templates are flexible nanostructures formed by intermolecular interactions (e.g., surfactants, block copolymers), which can self-assemble into various ordered forms innovareacademics.innih.gov. By varying the composition of the reaction medium and parameters like temperature and pressure during the formation of the soft template, one can tune the chemical composition, structure, morphology, size, and pore distribution of the synthesized materials mdpi.com. While specific examples of "hierarchical this compound structures" fabricated solely using template-assisted synthesis were not explicitly detailed in the search results, the general applicability of this method for creating complex metal oxide and composite structures suggests its potential for FeCo systems.

General Steps in Template-Assisted Synthesis:

Template Preparation : Synthesis of a suitable hard (e.g., porous silica, AAO) or soft (e.g., surfactant micelles, block copolymers) template innovareacademics.innih.gov.

Material Synthesis : Introduction of this compound precursors into the template's pores or onto its surface, followed by a synthesis method (e.g., sol-gel, precipitation, hydrothermal) to form the desired material innovareacademics.in.

Template Removal : Selective removal of the template (e.g., by dissolution, sintering, or etching) to obtain the hierarchical this compound structure innovareacademics.innih.gov.

Gas-Phase Deposition and Thin Film Fabrication of this compound

Gas-phase deposition techniques are essential for fabricating high-quality, uniform thin films and coatings of this compound, particularly for applications in microelectronics and other advanced technologies mdpi.comwikipedia.orgrsc.org. These methods involve the transport of precursor materials in a gaseous state, followed by their reaction or decomposition on a heated substrate to form the desired solid film sigmaaldrich.cn.

Chemical Vapor Deposition (CVD) is a widely used vacuum deposition method for producing high-quality, high-performance solid materials, including thin films wikipedia.orgsigmaaldrich.cn. The process involves exposing a substrate to one or more volatile precursors, which then react and/or decompose on the substrate surface to produce the desired deposit wikipedia.org. CVD is highly versatile, allowing for the deposition of materials in various forms, such as monocrystalline, polycrystalline, amorphous, and epitaxial wikipedia.org.

The CVD process for this compound films would involve several key steps:

Precursor Injection : Volatile precursor gases containing iron and cobalt (e.g., organometallic compounds, halides) are introduced into a reaction chamber, often with a carrier gas for uniform distribution sigmaaldrich.cnkindle-tech.com.

Gas Transport and Heating : The precursor gases are transported to the heated substrate surface. The substrate temperature is critical for initiating the chemical reactions kindle-tech.com.

Chemical Reaction and Decomposition : At the reaction temperature, the precursors undergo thermal decomposition or react with other gases in the chamber kindle-tech.com.

Film Deposition : The decomposed or reacted species then deposit onto the substrate surface, forming the thin film kindle-tech.com.

Byproduct Removal : Volatile byproducts generated during the reaction are removed by gas flow through the chamber kindle-tech.com.

General Parameters for Chemical Vapor Deposition (CVD):

ParameterDescription/Influence
PrecursorsVolatile Fe and Co compounds (e.g., organometallics, halides) sigmaaldrich.cn
Substrate TemperatureCritical for reaction initiation and film properties sigmaaldrich.cnkindle-tech.com
Chamber PressureAtmospheric, low, or ultra-high vacuum wikipedia.orgnasa.gov
Carrier GasEnsures uniform precursor distribution sigmaaldrich.cnkindle-tech.com
Gas Flow RateInfluences deposition rate and film uniformity sigmaaldrich.cn
Reaction TypeThermal decomposition, gas-phase reactions kindle-tech.comnasa.gov

Advanced Characterization Techniques for Structural Elucidation of Ferrocobalt

Spectroscopic Probes for Electronic Structure and Bonding in Ferrocobalt

Spectroscopic methods are powerful tools for elucidating the electronic structure and bonding characteristics of materials. For this compound systems, these techniques provide element-specific information crucial for understanding their fundamental properties and optimizing their functionalities.

X-ray Absorption Spectroscopy (XAS) Studies of this compound

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local environment around cationic sites by exciting core electrons to unoccupied orbitals wikipedia.orgscilit.comontosight.ai. It provides detailed insights into the electronic structure, oxidation states, and local coordination environment of the constituent atoms. For this compound materials, XAS, including X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is instrumental in characterizing the iron and cobalt centers.

Studies on related cobalt-iron systems, such as cobalt ferrite (B1171679) (CoFeO), have utilized XAS to investigate their electronic structure and local coordination wikipedia.org. For instance, cobalt K-edge XAS and X-ray Magnetic Circular Dichroism (XMCD) experiments on CoS have characterized its electronic and magnetic structure, revealing consistency with a low-spin configuration (S=1/2) and a total magnetic moment of 0.78 μB per Co atom. The Co K-edge energy was observed to shift to higher energies (up to 0.64 eV at 30 GPa) with increasing pressure, indicating changes in the electronic structure. Furthermore, XANES at the oxygen K-edge of cobalt tetraoxide (CoO) has been used to analyze the local environment around cobalt atoms, distinguishing contributions from Co and Co ions to the pre-edge peak and deducing their magnetic moments (zero for Co and 3.00 μB for Co) scilit.com. XAS is particularly valuable for in situ studies, allowing researchers to determine catalyst structures under working conditions and establish dynamic structure-performance relationships ontosight.ai.

Table 1: Representative XAS Findings in Cobalt-Iron Systems

CompoundTechnique/EdgeParameterValueReference
CoSCo K-edge XAS/XMCDSpin ConfigurationLow-spin (S=1/2)
CoSCo K-edge XAS/XMCDTotal Magnetic Moment0.78 μB/Co atom
CoSCo K-edge XASK-edge Energy Shift (at 30 GPa)Up to 0.64 eV
CoOO K-edge XANESMagnetic Moment (Co)0 μB scilit.com
CoOO K-edge XANESMagnetic Moment (Co)3.00 μB scilit.com

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely employed for elemental identification, determination of chemical states, and quantification of surface composition. It operates by measuring the kinetic energies of photoelectrons emitted from the sample surface upon X-ray irradiation, providing information from the outermost 5-10 nanometers.

For this compound materials, XPS is crucial for understanding surface chemistry, which often dictates their catalytic, magnetic, and protective properties. Studies on copper-doped cobalt ferrite nanoparticles (CoCuFeO) have successfully utilized XPS to reveal the chemical states of metallic species, identifying Cu, Co, and Fe ions, thereby confirming the mixed spinel structure. XPS is also effective for characterizing the phase and chemical composition of thin films, such as LaSrCoO, providing insights into the chemical states and atomic concentrations of elements within the film cross-sections. Furthermore, XPS can be used for in situ identification of surface compounds and to study their formation or decomposition during electrochemical processes.

Table 2: XPS-Derived Oxidation States in Cobalt-Iron Systems

Compound SystemElementOxidation StateReference
CoCuFeO NanoparticlesCu+2
CoCuFeO NanoparticlesCo+2
CoCuFeO NanoparticlesFe+3
LaSrCoO Thin FilmsLa, Co, SrStable chemical states across film thickness

Mössbauer Spectroscopy Investigations of Iron States in this compound

Mössbauer spectroscopy, particularly using the Fe isotope, is a highly specific and sensitive technique for probing the local electronic and magnetic environment of iron nuclei within a material. It provides critical information on the iron's oxidation state, spin state, coordination environment, and the presence and origin of hyperfine magnetic fields. This method is considered a "gold standard" for the quantitative determination of iron valence states in minerals and the identification of iron oxide phases based on their magnetic properties.

In this compound compounds, Mössbauer spectroscopy can distinguish between different iron oxidation states (Fe and Fe) and spin states (low-spin and high-spin) based on characteristic isomer shift and quadrupole splitting values. It is also adept at identifying and characterizing various types of magnetic coupling, including ferromagnetic, antiferromagnetic, and ferrimagnetic interactions, and can monitor spin relaxation processes. For example, studies on iron-containing complexes have utilized Mössbauer spectroscopy to examine iron oxidation and spin states, revealing transitions such as high spin ferrous to low spin ferric upon oxygenation.

Table 3: Mössbauer Spectroscopy Parameters for Iron States

Iron StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
Low Spin FeLower than HS FeLower than HS Fe
High Spin FeHigher than LS FeHigher than LS Fe
Low Spin FeLower than HS FeHigher than HS Fe
High Spin FeHigher than LS FeLower than LS Fe
Low Spin Ferric Iron (in oxygenated bleomycin)0.16-2.96

Electron Paramagnetic Resonance (EPR) Studies of this compound Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, providing insights into the spin states of transition metal ions (like Fe and Co) and the presence of free radicals. It is particularly valuable for elucidating structural information, especially in low-symmetry environments.

For this compound systems, EPR can be employed to investigate the spin states of cobalt and iron ions, as well as to identify and characterize reactive radical species generated during chemical processes. For instance, in situ EPR has been used to identify reactive oxygen radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO•-) radicals, in catalytic systems involving iron-cobalt materials. The technique can provide hyperfine splitting constants, which are characteristic of specific radical adducts. EPR is also capable of isolating component spectra and identifying spin states in complex mixtures of paramagnetic species, even when their signals overlap, and can monitor the evolution of metal species during catalyst activation.

Table 4: EPR Hyperfine Splitting Constants for Radical Adducts in Fe-Co Systems

Radical AdductHyperfine Splitting Constants (G)Reference
DMPO-OH•aN = aH = 14.9
DMPO-SO•-aN = 13.2, aH = 9.6

Fourier Transform Infrared (FTIR) Spectroscopy Analysis of this compound Systems

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique that identifies molecular compounds by measuring their absorbance of infrared radiation at various wavelengths. It provides information about functional groups, molecular vibrations, and bonding characteristics within a sample. FTIR can be applied to solid, liquid, and gaseous samples and typically requires minimal sample preparation.

In the context of this compound systems, FTIR is used to confirm the formation of specific phases and to identify characteristic vibrational modes associated with metal-oxygen bonds or other functional groups. For copper-doped cobalt ferrite nanoparticles, FTIR analysis has confirmed the formation of a single-phase mixed spinel ferrite, with metal ion peaks observed in the 547-569 cm range. Furthermore, characteristic spinel-phase peaks for native cobalt ferrite nanoparticles have been identified at 610 and 492 cm, attributed to intrinsic vibrations of tetrahedral (M–O) and octahedral (M–O) sites, respectively. The presence of specific functional groups, such as CoOH at 3626 cm in CoSiOx, which plays a critical role in catalytic activation, can also be identified using FTIR.

Table 5: Characteristic FTIR Vibrational Bands in Cobalt-Iron Systems

Compound SystemWavenumber (cm)AssignmentReference
Copper-doped Cobalt Ferrite Nanoparticles547-569Metal ion peaks
Native Cobalt Ferrite Nanoparticles610, 492Intrinsic M–O vibrations (spinel phase)
CoSiOx3626CoOH

UV-Visible Spectroscopy for this compound Nanoparticles

UV-Visible (UV-Vis) spectroscopy is an optical technique that measures the attenuation of light (absorption or reflection) by a sample across the ultraviolet and visible regions of the electromagnetic spectrum. It is widely used to study electronic transitions, determine optical band gaps, and assess sample purity, particularly for nanoparticles where the band gap often increases with decreasing particle size.

For this compound nanoparticles, UV-Vis spectroscopy serves as a valuable tool for confirming their synthesis and characterizing their optical properties. For example, the successful synthesis of cobalt ferrite nanoparticles has been confirmed by UV-Vis spectroscopy, which revealed a characteristic shoulder band in the 330-500 nm range. This technique can also be used to determine the direct optical band gap of such materials. For pure copper nanoferrite, direct optical band gaps of 1.61 eV were reported, with variations observed for doped compositions (e.g., 1.53 eV for Cu and 1.36 eV for Cu). Other nanoferrites have shown cut-off variations between 503-534 nm, indirect band gaps between 1.94-1.73 eV, and direct band gaps between 2.45-2.12 eV.

Table 6: UV-Vis Optical Properties of Cobalt-Iron Nanoparticles

Compound SystemCharacteristic FeatureValue/RangeReference
Cobalt Ferrite NanoparticlesAbsorption Shoulder Band330-500 nm
Pure Copper NanoferriteDirect Optical Band Gap1.61 eV
Cu NanoferriteDirect Optical Band Gap1.53 eV
Cu NanoferriteDirect Optical Band Gap1.36 eV
General NanoferritesCut-off Variation503-534 nm
General NanoferritesIndirect Band Gap1.73-1.94 eV
General NanoferritesDirect Band Gap2.12-2.45 eV

Advanced Neutron Scattering Studies of this compound Magnetic Ordering

Advanced neutron scattering techniques are indispensable tools for elucidating the complex structural and magnetic ordering in this compound (FeCo) compounds and alloys. Unlike X-ray diffraction, where the scattering factors of iron (Fe) and cobalt (Co) are very similar, neutron diffraction leverages the considerable difference in their neutron coherent scattering lengths. This distinct contrast allows for precise determination of atomic arrangements, including the degree of long-range order, and provides unique insights into their magnetic structures cambridge.orgaip.org.

Structural Ordering and Phase Transitions

This compound alloys, particularly those near equiatomic composition, are known to exhibit an order-disorder transformation. This involves a transition from a disordered body-centered cubic (A2) structure to an ordered primitive cubic CsCl-type (B2) structure, a transformation significantly stabilized by magnetism cambridge.orgnasa.gov. Neutron diffraction is crucial for confirming the presence and quantifying the extent of this B2 ordered phase.

Research has demonstrated that the presence of the ordered B2 phase in Fe-Co alloys is highly dependent on the cobalt content. For instance, neutron diffraction patterns have revealed the clear existence of the B2 phase in alloys containing 27 mass% and 49 mass% cobalt, whereas it was not observed in alloys with lower cobalt concentrations (5 mass% and 18 mass%) aip.orgresearchgate.net.

Furthermore, studies on FeCo-based alloys with additional elements, such as vanadium (V) and niobium (Nb), have utilized neutron diffraction to assess the long-range order (LRO) parameter. For example, specific measurements showed LRO parameters of 0.88 for FeCoV and 0.76 for FeCoVNb alloys. These findings indicate that the addition of niobium can effectively retard the disorder-to-order transition, leading to a higher proportion of the disordered phase remaining at room temperature aip.org.

Table 1: Presence of B2 Ordered Phase in Fe-Co Alloys by Neutron Diffraction

Co Content (mass%)B2 Ordered Phase ObservedReference
5No aip.orgresearchgate.net
18No aip.orgresearchgate.net
27Yes aip.orgresearchgate.net
49Yes aip.orgresearchgate.net

Table 2: Long-Range Order (LRO) Parameters in FeCo-based Alloys

Alloy CompositionLRO ParameterTechniqueReference
FeCoV0.88Neutron Diffraction aip.org
FeCoVNb0.76Neutron Diffraction aip.org

Magnetic Moment Distribution and Ordering

Neutron diffraction, particularly polarized neutron techniques, is invaluable for determining the distribution of magnetic moments within this compound alloys. Research indicates that the magnetic moment associated with the cobalt atom remains largely unaffected by alloying. In contrast, the magnetic moment on the iron atom tends to increase with rising cobalt concentration, potentially reaching values around 3 μB (Bohr magnetons) tandfonline.comcapes.gov.br.

Studies on iron-cobalt nitrides, such as ε-FeCoN, have also employed neutron powder diffraction to quantify local magnetic moments. These studies found that the magnetic moment per Fe/Co atom in this ternary nitride was approximately 1.7(2) μB, slightly lower than the 1.8(4) μB observed for Fe atoms in binary ε-FeN cam.ac.uk.

Table 3: Magnetic Moments in Iron-Cobalt Systems (Selected Examples)

System/AtomMagnetic Moment (μB)TechniqueReference
Fe in Fe-Co alloys (increasing Co)Up to ~3Neutron Diffraction tandfonline.comcapes.gov.br
Co in Fe-Co alloysBroadly unaffectedNeutron Diffraction tandfonline.comcapes.gov.br
Fe/Co in ε-FeCoN1.7(2)Neutron Powder Diffraction cam.ac.uk
Fe in ε-FeN1.8(4)Neutron Powder Diffraction cam.ac.uk

Influence on Curie Temperature and Coercivity

Neutron diffraction studies have also contributed to understanding how composition and structural ordering influence critical magnetic properties like the Curie temperature (T) and coercivity. For instance, in nanocrystalline FeCo-based alloys (e.g., FeCoSiBCuNb), the incorporation of cobalt atoms leads to an increase in the Curie temperature of the precipitated crystallites. This elevation in T contributes to improved soft magnetic behavior at higher temperatures researchgate.netaps.orgcapes.gov.br.

Furthermore, neutron diffraction has been used to correlate structural ordering with magnetic performance. An increase in the structural ordering parameter in FeCo-based soft magnetic alloys, as determined by neutron diffraction, has been shown to reduce the coercive field (H). Conversely, microstructural features such as second phases and grain boundaries, which can be characterized by neutron techniques, act as pinning sites for magnetic domain wall movement, thereby increasing coercivity aip.org.

The ability of neutron scattering to distinguish between elements with similar atomic numbers and to probe magnetic structures makes it an indispensable technique for advancing the understanding and development of this compound materials with tailored magnetic properties.

Theoretical and Computational Investigations of Ferrocobalt Systems

First-Principles Calculations for Magnetic Properties of Ferrocobalt (e.g., magnetic anisotropy, exchange coupling)

First-principles calculations, predominantly based on Density Functional Theory (DFT), are indispensable tools for elucidating the magnetic properties of this compound systems. These methods enable the prediction and understanding of phenomena such as magnetic anisotropy and exchange coupling, which are critical for designing high-performance magnetic materials.

Magnetic Anisotropy: this compound alloys are highly regarded as potential candidates for rare-earth-free permanent magnets due to their high saturation magnetization and the prospect of achieving significant magnetocrystalline anisotropy energy (MAE). arxiv.orgmdpi.comaps.orgaip.org First-principles studies have demonstrated that FeCo alloys can exhibit substantial uniaxial magnetic anisotropy, particularly when subjected to specific structural modifications. For instance, inducing uniaxial tetragonal strain in disordered body-centered-tetragonal (bct) FeCo alloys can lead to a giant MAE, with predicted values around 800 μeV/atom, especially for compositions near 60 atomic percent cobalt. arxiv.orgaps.org

Interstitial doping with light elements such as boron (B), carbon (C), or nitrogen (N) is another effective strategy to induce stable strain and enhance MAE in bulk this compound materials. DFT calculations have been employed to investigate the influence of B, C, and N dopants, placed in octahedral interstitial positions within ultrathin FeCo films, on their magnetic anisotropy and magnetization. aps.orgarxiv.orgresearchgate.net These studies reveal that the enhancement of MAE is closely linked to changes in the chemical environment and crystal symmetry induced by strain or dopants. arxiv.orgaps.orgresearchgate.netaip.org Computational approaches also provide insights into local magnetic moments and charge distributions within FeCo layers, further clarifying the impact of dopant atoms on magnetic properties. arxiv.org For more complex this compound compounds, such as the cyanide-bridged FeCo5 complex, DFT has been utilized to optimize geometries and estimate magnetic anisotropy parameters, including the axial (D) and rhombic (E) zero-field splitting parameters from spin Hamiltonian models. acs.org

Exchange Coupling: The strength and nature of exchange interactions within this compound systems are also extensively explored using first-principles methods, including spin density functional theory (SDFT). aps.orgsciencepublishinggroup.comnih.govquantumatk.comscientific.netnih.gov Investigations into ultrathin films, such as (FeCo)m/Rhn/Co structures, have revealed significant interlayer exchange coupling (IEC) values that oscillate with the thickness of the rhodium (Rh) spacer layer. aps.org These calculations can predict transitions between strong antiferromagnetic and ferromagnetic coupling, which are crucial for spintronic applications. aps.org

The following table summarizes selected magnetic properties of this compound systems derived from first-principles calculations:

System/CompositionProperty InvestigatedKey FindingReference
FeCo alloys (bct, strained)Magnetocrystalline Anisotropy Energy (MAE)Giant MAE (~800 μeV/atom) near 60 at% Co with uniaxial tetragonal strain. arxiv.orgaps.org
FeCo films (B, C, N doped)Magnetic Anisotropy (MAE)Dopants influence magnetization and MAE. arxiv.org
FeCo ultrathin films / Rh(001)Interlayer Exchange Coupling (IEC) & Magnetic AnisotropyLarge IEC values, oscillations with Rh thickness, reorientation transitions. aps.org
FeCo alloySpin Magnetic Moments, Exchange InteractionsCalculated spin magnetic moment 1.26 μB; strong electron-electron exchange. sciencepublishinggroup.com
FeCo alloys/nanoclustersExchange Coupling Constants (Jij), Magnetic Anisotropy (Ki)DFT-derived Jij and Ki used as input for ML/MC simulations of coercivity. mdpi.comnih.gov

Computational Approaches to Spectroscopic Data Interpretation for this compound

Computational methods, particularly DFT, are extensively employed to interpret and complement experimental spectroscopic data for this compound systems, providing a deeper understanding of their electronic structure, bonding, and local atomic environments.

X-ray Absorption Spectroscopy (XAS) - XANES and EXAFS: Computational approaches are crucial for interpreting X-ray Absorption Near-Edge Structure (XANES) spectra, which provide insights into the electronic structure and oxidation states of iron and cobalt in various compounds. DFT calculations help in understanding charge transfer mechanisms between Fe and Co atoms, as XANES involves the excitation of 2p core electrons into partially unoccupied 3d states, offering direct evidence of such transfers. d-nb.info Computational simulations of Fe K-edge and Co K-edge XANES spectra are used to interpret chemical states and coordination environments in this compound-containing materials. d-nb.infonih.govpnas.orgdntb.gov.uaresearchgate.netmdpi.comiitd.ac.in

Extended X-ray Absorption Fine Structure (EXAFS) analysis, often combined with computational modeling, yields detailed structural information, including interatomic distances and coordination numbers. nih.govnih.govpnas.orgresearchgate.netmdpi.comiitd.ac.in For instance, theoretical Fe and Co K-edge EXAFS spectra can be calculated using packages like FDMX and compared with experimental data to validate structural details, such as specific Fe-P distances in complex phosphates or the presence or absence of Fe-Fe or Co-Co bonds in dual-metal systems. nih.govpnas.org DFT-based simulations can also explain observations from XANES/EXAFS, such as the reduction in bond lengths in FeCo nanoparticles attributed to spin flipping. nih.gov XANES and EXAFS studies, often supported by DFT, have confirmed the typical body-centered cubic (bcc) structure of FeCo nanoparticles and can identify oxidation states or the formation of passivation layers. dntb.gov.uaresearchgate.net Furthermore, operando XAFS studies, enhanced by chemometric techniques, leverage computational analysis to track system dynamics and resolve structural and electronic transformations at both Fe and Co sites during electrochemical reactions. mdpi.com

Mössbauer Spectroscopy: Computational analysis is vital for interpreting Mössbauer spectra of this compound alloys, particularly for investigating the kinetics of short-range ordering and hyperfine magnetic fields (HMFs). aip.orgiaea.orgtandfonline.comresearchgate.net Computer analysis of Mössbauer spectra can determine key parameters like the order parameter and atomic-spin relaxation frequency, as demonstrated for metamagnetic compounds such as FeCO3 (siderite). aip.org For complex ferrocene-based compounds, DFT computational analysis can support the determination of formal oxidation states of iron. fu-berlin.de By analyzing features of the 57Fe HMF distribution, Mössbauer spectrometry, combined with computational models, can identify the number of 57Fe atoms near antiphase domain boundaries and those situated on Co sites, offering insights into disorder-to-order phase transformations. tandfonline.com The mean hyperfine field derived from Mössbauer spectra, often consistent with disordered FeCo phases, can be quantitatively analyzed with computational aid to determine the fractions of different phases present, such as γ-Fe2O3. researchgate.net

Machine Learning Applications in this compound Materials Design and Prediction

Property Prediction: ML models are increasingly utilized to predict a range of properties for FeCo alloys, including saturation magnetization, Curie temperature, Vickers hardness, and magnetic coercivity. mdpi.comnih.govnih.govntu.edu.sgtandfonline.com For example, a framework employing multi-property ML models and multi-objective Bayesian optimization has been successfully used to design Fe-Co-Ni alloy compositions with predicted high values for saturation magnetization, Curie temperature, and Vickers hardness. nih.govntu.edu.sg Experimental validation of these predictions has shown excellent agreement, with arc-melted samples deviating by less than 14% from the ML-predicted values, thus confirming the robustness of ML-guided compositional design. nih.govntu.edu.sg ML can also accurately and rapidly predict magnetic moments and Kerr rotation mapping for complex FeCo-containing composition spread alloys, even when accounting for mixtures of various structural phases. tandfonline.com

Furthermore, DFT-derived parameters, such as exchange coupling constants and magnetic anisotropy, can serve as crucial inputs for ML models. These ML models can then predict spin vectors, which are subsequently fed into Monte Carlo simulations to comprehensively explore magnetic coercivity across different compositions and temperatures in FeCo alloys and nanoclusters. mdpi.comnih.gov This integrated computational approach significantly aids in the rational design of advanced magnetic materials by identifying optimal compositions, such as FeCo, which exhibits peak magnetic coercivity. mdpi.comnih.gov

Materials Design and Discovery: ML frameworks are accelerating the search for novel this compound-containing compounds with targeted magnetic properties. aip.orgcasus.sciencempie.dempie.demdpi.comradical.vcalcimed.com These ML-guided approaches can rapidly identify promising new materials; for instance, they have been used to predict novel Fe-Co-C ternary compounds with high magnetization and significant magnetic anisotropy, making them suitable candidates for permanent magnet applications. aip.org Such frameworks often integrate ML with other computational techniques like DFT and genetic algorithms, allowing for efficient screening of vast compositional and structural spaces. aip.orgmpie.de

The following table highlights selected machine learning applications in this compound materials design:

Application AreaMaterials SystemPredicted PropertiesKey OutcomeReference
Property PredictionFe-Co-Ni alloysSaturation magnetization, Curie temperature, Vickers hardnessExperimental validation showed <14% deviation from ML predictions for arc-melted samples. nih.govntu.edu.sg
Property PredictionFeCo alloys/nanoclustersMagnetic coercivity (Hc)ML-predicted spin vectors combined with DFT/MC simulations revealed optimal Fe concentration (FeCo) for peak Hc. mdpi.comnih.gov
Materials DiscoveryFe-Co-C ternary compoundsHigh magnetization (Js > 1.0 T), high magnetic anisotropy (K1 > 1.0 MJ/m3)ML-guided framework predicted five promising low-energy metastable compounds. aip.org
Property PredictionFeCoNi composition spread alloyKerr rotation, magnetic momentAccurate and rapid prediction by combining simple HTE, HTC, and ML, accounting for mixed structural phases. tandfonline.com

Catalytic Applications and Mechanistic Insights of Ferrocobalt

Heterogeneous Catalysis with Ferrocobalt Nanostructures

Reduction Reactions Catalyzed by this compound (e.g., Fischer-Tropsch Synthesis)

This compound systems exhibit significant potential in various reduction reactions, notably in the Fischer-Tropsch Synthesis (FTS). FTS is a process that converts syngas (a mixture of hydrogen and carbon monoxide) into liquid fuels and chemicals. Both iron-based and cobalt-based catalysts are well-established for FTS, and the combination of these metals in this compound catalysts can offer unique advantages. frontiersin.org

Cobalt-based catalysts are widely studied for FTS, with a fundamental understanding of their reduction pathways being crucial for optimizing the reaction. The reduction of cobalt tetraoxide (Co₃O₄) to metallic cobalt (Co), which is the active phase, typically occurs in a two-stage process via cobalt oxide (CoO) intermediates. This reduction is feasible within a defined temperature range, typically between 200–400 °C, and the degree of reduction is a function of temperature. mdpi.comsemanticscholar.org For instance, ruthenium-promoted cobalt catalysts prepared via an autocombustion method have shown enhanced FTS activity, with a significant increase in CO conversion, demonstrating the impact of promoters on cobalt's catalytic performance. rsc.org

Iron-based catalysts are also effective in FTS, with the Fe₅C phase often identified as the active phase for producing C₅+ hydrocarbons. frontiersin.org The presence of water, a byproduct of FTS, can lead to the deactivation of cobalt catalysts, posing a challenge that iron-based systems might mitigate or respond to differently. frontiersin.org While specific "this compound" FTS data were not extensively detailed in the provided snippets, the principles of cobalt and iron catalysis in FTS suggest that bimetallic Fe-Co catalysts could be designed to optimize product selectivity and stability by combining the strengths of both metals, potentially by influencing the active phases, reduction behavior, or water-gas shift activity.

Organic Transformation Catalysis by this compound

This compound systems, encompassing various bimetallic iron-cobalt complexes and heterogeneous catalysts, are increasingly explored for their role in diverse organic transformation reactions. These catalysts offer a cost-effective and sustainable alternative to noble metal catalysts, leveraging the abundance and unique reactivity profiles of iron and cobalt. rsc.orgmdpi.com

Cobalt-based catalysts have gained prominence in C(sp³)–H functionalization reactions, enabling direct and selective transformations under mild conditions. rsc.org These reactions are crucial for the streamlined synthesis of complex molecules. rsc.org Similarly, heterogeneous iron catalysts have been successfully employed in a variety of synthetic transformations, including cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation, C–H activation and functionalization, and asymmetric transformations. mdpi.com The versatility of iron catalysts is attributed to their high functional group tolerance and ability to facilitate complex molecular syntheses with high efficiency and selectivity. mdpi.com

In the context of "this compound" systems, the synergistic interplay between iron and cobalt centers can lead to enhanced catalytic performance or novel reaction pathways. For instance, metalloradical catalysis (MRC) involving open-shell metal complexes, including those of iron and cobalt, can facilitate organic transformations through stepwise radical mechanisms. nih.govrsc.org This approach exploits metal-centered radicals to activate substrates and generate metal-entangled organic radicals as key intermediates, influencing reaction pathways and stereochemical outcomes. nih.gov While specific "this compound" molecular complexes for organic transformations were not detailed, the literature highlights the individual strengths of iron and cobalt in such reactions, suggesting that their combination in bimetallic systems could lead to tailored catalytic properties for specific organic synthesis challenges.

Photocatalysis and Photoelectrocatalysis with this compound Composites

This compound composites are emerging as promising materials in the fields of photocatalysis and photoelectrocatalysis, particularly for applications in energy conversion and environmental remediation. These processes utilize light energy to drive chemical reactions, offering sustainable solutions for challenges like CO₂ reduction and water splitting. nih.govfrontiersin.org

One notable example involves "this compound-metal organic frameworks" (MOFs) as thin layers for photoelectrocatalytic water oxidation. colab.wsdntb.gov.uadntb.gov.ua MOFs are porous crystalline solids with metal ions or nodes coordinated by organic linkers, offering high surface areas and tunable properties. mdpi.com The incorporation of both iron and cobalt into MOF structures can create composite materials with enhanced light absorption capabilities and catalytic active sites for photo-driven reactions.

While specific "this compound" photocatalysts were not extensively detailed in the provided snippets, related research on cobalt-carbon composites demonstrates their efficacy as recyclable and robust magnetic photocatalysts for efficient CO₂ reduction under visible light irradiation. nih.gov In such systems, the metallic cobalt acts as the active site for activating adsorbed CO₂ molecules, while the surficial graphite (B72142) carbon coating facilitates electron transfer from photosensitizers, leading to significant enhancement in CO₂ reduction efficiency. nih.gov The principles observed in these cobalt-carbon composites, such as efficient electron injection and prolonged charge-separated states, are transferable to this compound composites, where the combined electronic properties of iron and cobalt could further optimize charge separation and transfer dynamics, crucial for high-performance photocatalytic and photoelectrocatalytic applications.

Mechanistic Studies of this compound Catalytic Pathways

Understanding the intricate mechanisms underlying this compound catalysis is paramount for rational catalyst design and performance optimization. Mechanistic studies often employ a combination of in-situ/operando spectroscopic techniques and computational modeling to elucidate active sites, reaction intermediates, and rate-determining steps. longdom.org

In bimetallic systems like iron-cobalt, the local electronic structure and coordination environments of both metal centers can undergo dynamic changes during catalysis, significantly influencing their activity. nih.gov For instance, in the oxygen evolution reaction (OER), operando time-resolved spectroscopic monitoring has revealed the potential alterations in the active sites of CoFe-NBs (Cobalt-Iron Nanobelts), providing insights into the functional contributions of individual components within these nanocomposites. nih.gov

In-situ and Operando Spectroscopic Investigations of Active Sites in this compound Catalysts

In-situ and operando spectroscopic techniques are indispensable tools for probing the real-time structural and electronic transformations of active sites in this compound catalysts under reaction conditions. These methods provide direct evidence of the species involved and their evolution, which is challenging to obtain through ex-situ characterizations. nih.govaps.org

X-ray Absorption Spectroscopy (XAS) : Both soft and hard X-ray absorption spectroscopy (XAS) are powerful for determining changes in the chemical reactions of active sites and intermediates. Operando XAS experiments can reveal the local structure, electronic, and chemical properties of electrocatalysts. nih.govaps.org For Fe-Co systems, XAS can differentiate between the oxidation states and coordination environments of both iron and cobalt, providing insights into their roles during catalysis. For example, in studies of CoFe-NBs, operando XAS has been used to observe changes in the local electronic structure and coordination environments of Co and Fe centers during the OER. nih.gov

Mössbauer Spectroscopy : Specifically for iron-containing catalysts, in-situ/operando ⁵⁷Fe Mössbauer spectroscopy is highly valuable. This technique enables real-time monitoring of catalysts, revealing structural characteristics of iron species and providing insights into iron's role, active sites, and catalytic mechanisms, particularly in iron-involved metal hydroxide (B78521) OER electrocatalysis. researchgate.net Its application to this compound systems would allow for a detailed understanding of the iron component's dynamic behavior during catalysis.

Other Spectroscopic Methods : Complementary techniques such as Raman spectroscopy, UV-vis spectroscopy, and electrochemical impedance spectroscopy (EIS) are also employed in conjunction with XAS to systematically investigate transition metal-based catalysts during reactions. nih.gov These combined techniques help to unravel the true chemical nature of catalytically active species and sites. nih.gov

These in-situ and operando investigations are crucial for understanding the dynamic interplay between iron and cobalt in bimetallic catalysts, identifying the true active species, and elucidating the elementary steps of catalytic cycles.

Computational Modeling of Reaction Intermediates on this compound Surfaces

Computational modeling, primarily using Density Functional Theory (DFT), plays a critical role in complementing experimental mechanistic studies of this compound catalysts. DFT allows for the detailed exploration of reaction intermediates, transition states, and energy landscapes, offering unparalleled insights into reaction mechanisms and guiding catalyst design. longdom.orgmdpi.comcoe-mecs.at

For this compound systems, DFT can be used to:

Determine Binding Energies : Model the catalyst surface to determine the binding energies of adsorbed reactants and intermediates. This provides crucial information on preferred chemical reactions and the stability of various species on the catalyst surface. mdpi.comenergy.gov

Analyze Electronic Structure : Investigate the electronic structure of the catalyst and possible intermediates, including the oxidation states and spin states of iron and cobalt. Concepts like Crystal Orbital Hamilton Population (COHP) can be employed to study the interaction between catalyst active sites and reaction intermediates, providing insights into bonding strengths. mdpi.com

Predict Active Sites : Identify and characterize the nature of active sites on this compound surfaces, considering factors such as coordination environment and surface defects. mdpi.comdiva-portal.org

Explore Synergistic Effects : Model the interactions between iron and cobalt atoms within bimetallic structures to understand how their combined presence influences catalytic activity and selectivity. This can involve studying charge transfer, electronic perturbations, and structural rearrangements induced by the bimetallic nature.

While many computational studies focus on single-metal catalysts (e.g., cobalt-based water oxidation catalysts frontiersin.org or iron-based enzymes mdpi.com), the principles and methodologies are directly applicable to this compound systems. The synergy between theoretical and experimental approaches continues to drive innovations in catalysis, accelerating the discovery of novel catalysts and reaction pathways for this compound materials. longdom.org

Compound Names and PubChem CIDs

Ferrocobalt in Energy Storage and Conversion Research

Battery Electrode Materials Research Utilizing Ferrocobalt

The development of advanced electrode materials is crucial for improving the performance of rechargeable batteries. This compound-based materials are being investigated for their potential to offer high capacities and improved cycling stability.

Anode Materials Based on this compound for Lithium-Ion Batteries

In the realm of lithium-ion batteries (LIBs), this compound-containing compounds have been explored as potential anode materials. For instance, the skutterudite-related antimonide, CoFe₃Sb₁₂, which incorporates both cobalt and iron, has been studied for its electrochemical properties as an anode fishersci.com. This material was prepared via vacuum melting, and X-ray diffraction (XRD) analysis revealed the presence of Sb, FeSb₂, CoSb₂, and CoSb₃ phases within the material fishersci.com.

Electrochemical studies on a ball-milled CoFe₃Sb₁₂-10 wt% graphite (B72142) composite, using pure lithium as a reference electrode, demonstrated notable lithium insertion capacities fishersci.com. A maximal lithium inserting capacity of approximately 860 mAh/g was achieved in the first cycle fishersci.com. The reversible capacity for this material was around 560 mAh/g in the initial cycle, though it experienced a decrease to approximately 320 mAh/g after 10 cycles and 250 mAh/g after 20 cycles fishersci.com. Ex-situ XRD analyses indicated that the antimonides in the pristine material decomposed after the first discharge, with antimony identified as the active element for lithium insertion fishersci.com.

Table 1: Electrochemical Performance of CoFe₃Sb₁₂ Composite Anode

CharacteristicValue (First Cycle)Value (10 Cycles)Value (20 Cycles)Source
Maximal Li Inserting Capacity860 mAh/g-- fishersci.com
Reversible Capacity560 mAh/g320 mAh/g250 mAh/g fishersci.com

Cathode Material Development with this compound in Rechargeable Batteries

While cobalt is a common component in many lithium-ion battery cathodes, such as lithium cobalt oxide (LiCoO₂), and efforts are underway to reduce or eliminate its use due to cost and supply concerns, direct research on this compound (FeCo alloys) explicitly as a cathode material for rechargeable batteries is less commonly reported in the provided search results uni.luwikipedia.orgfishersci.sewikipedia.orgfishersci.nlnih.govnih.gov. Most research in this area focuses on other cobalt-containing compounds or iron-based materials without the explicit "this compound" designation as a primary cathode component.

Supercapacitor Electrode Materials Research with this compound Composites

Supercapacitors, known for their high power density and rapid charge-discharge cycles, benefit from electrode materials with high surface area and excellent electrochemical activity. This compound composites have shown promise in this field.

Research has demonstrated the use of cobalt-iron (Co-Fe) decorated tellurium nanotubes (Te NTs) as electrode materials for high energy density supercapacitors fishersci.no. The synergistic effect arising from the bimetallic nature of Co-Fe, the conductivity of tellurium, and the tubular morphology with rougher bulges on the surface collectively contribute to excellent electrochemical performance fishersci.no.

A specific capacitance of 1119.2 F g⁻¹ (88.3 mAh g⁻¹) was achieved at a current density of 6 A g⁻¹ from these Co-Fe decorated Te NTs fishersci.no. When assembled into an asymmetric supercapacitor with activated carbon (AC), the CoFeTe-2//AC device exhibited a high energy density of 62.1 Wh Kg⁻¹ at a power density of 1138.2 W Kg⁻¹ under a potential window of 1.58 V fishersci.no. This highlights the significant applicability of Te NTs as templates for synthesizing bimetallic tellurides with unique morphologies for energy storage fishersci.no.

Table 2: Electrochemical Performance of Co-Fe Decorated Te NTs in Supercapacitors

MaterialSpecific Capacitance (at 6 A g⁻¹)Energy Density (at 1138.2 W Kg⁻¹)Power DensityPotential WindowSource
Co-Fe decorated Te NTs1119.2 F g⁻¹ (88.3 mAh g⁻¹)--- fishersci.no
CoFeTe-2//AC Supercapacitor-62.1 Wh Kg⁻¹1138.2 W Kg⁻¹1.58 V fishersci.no

Pseudocapacitance Mechanisms in this compound Electrodes

Pseudocapacitance is an electrochemical charge storage mechanism that originates from rapid and reversible Faradaic redox reactions occurring at or near the surface of electrode materials ereztech.com. While the general principles of pseudocapacitance are well-established for various transition metal oxides and sulfides, specific detailed mechanisms for this compound electrodes are often discussed within the broader context of bimetallic or mixed-metal compounds.

Material Design for Enhanced Energy Density in this compound Supercapacitors

Material design strategies for enhancing energy density in this compound supercapacitors often involve controlling morphology and incorporating synergistic components. The use of nanostructured materials, such as the Co-Fe decorated tellurium nanotubes, is a key approach fishersci.no. The tubular morphology of the tellurium nanotubes provides a high surface area and facilitates ion transport, while the decoration with Co-Fe introduces additional redox active sites fishersci.no.

The bimetallic composition of this compound offers advantages over single-metal systems by potentially increasing the number of active sites and improving electrical conductivity through synergistic interactions between iron and cobalt fishersci.no. This design approach aims to maximize charge storage capacity by optimizing both the Faradaic reactions (pseudocapacitance) and the electrical double-layer capacitance within the composite electrode fishersci.no.

Photoelectrochemical Energy Conversion Research Using this compound

This compound has also found application in photoelectrochemical (PEC) energy conversion, particularly in the context of water splitting for hydrogen production. Recent research highlights the use of this compound-metal organic frameworks (MOFs) as cocatalysts to enhance the performance of photoanodes nih.govnih.gov.

One notable study involved the preparation of high-performance bismuth vanadate (B1173111) (BiVO₄) photoanodes cocatalyzed with an ultrathin layer of nitrogen, sulfur co-doped this compound-metal organic frameworks (NS-FeCo-MOFs) for photoelectrochemical water splitting nih.govnih.gov. The introduction of nitrogen and sulfur into the FeCo-MOFs was found to improve electron and mass transfer, thereby exposing more catalytic active sites and significantly boosting the catalytic performance of the NS-FeCo-MOFs in water oxidation nih.gov.

The optimized BiVO₄/NS-FeCo-MOFs photoanode demonstrated impressive results, achieving a photocurrent density of 5.23 mA cm⁻² at 1.23 V versus the Reversible Hydrogen Electrode (RHE) nih.gov. This value represents a 4.84-fold increase compared to the original BiVO₄ photoanode nih.gov. Furthermore, the incident photon-to-charge conversion efficiency (IPCE) reached 74.4% at 450 nm in a 0.1 M phosphate (B84403) buffered solution (pH = 7), which is 6.2 times higher than that of the pristine BiVO₄ photoanode nih.gov. The optimized photoanode also exhibited exceptional long-term stability, maintaining 96% of its initial current after five hours of operation nih.gov.

Table 3: Photoelectrochemical Performance of BiVO₄/NS-FeCo-MOFs Photoanode

CharacteristicBiVO₄ PhotoanodeBiVO₄/NS-FeCo-MOFs PhotoanodeEnhancement FactorSource
Photocurrent Density (at 1.23 V vs. RHE)-5.23 mA cm⁻²4.84 times nih.gov
IPCE (at 450 nm)-74.4%6.2 times nih.gov
Long-term Stability-96% current retention (5 hours)- nih.gov

Fuel Cell Component Research with this compound

Research into fuel cell components has increasingly focused on materials containing both iron (Fe) and cobalt (Co), often broadly referred to as "this compound" in the context of alloys or composite materials. The primary objective of this research is to develop efficient, durable, and cost-effective electrocatalysts that can serve as alternatives to expensive platinum (Pt)-based catalysts, particularly for the oxygen reduction reaction (ORR) at the cathode and the hydrogen evolution reaction (HER) at the anode. rsc.orgresearchgate.netmdpi.commdpi.commdpi.comrsc.orghorizoneducational.commdpi.comub.edu

Detailed Research Findings and Performance Data

Various this compound-based materials have been investigated for their catalytic activity in fuel cells, demonstrating promising results across different fuel cell types and reaction environments.

Hydrogen Evolution Reaction (HER) Catalysts: Studies have explored iron-cobalt composites for the hydrogen evolution reaction, a crucial process for hydrogen production and its utilization in fuel cells.

Cobalt Phthalocyanine-Embedded Iron Ore: A hybrid composite, cobalt tetrabenzimidazole phthalocyanine (B1677752) (CoTBImPc) embedded in iron ore particles (Fe₃O₄–CoTBImPc), was synthesized and evaluated for HER. This material demonstrated remarkable HER activity with a significant decrease in overpotential. The GCE/Fe₃O₄–CoTBImPc composite exhibited an overpotential of 49 mV at a current density of 10 mA cm⁻², which is highly comparable to the benchmark GCE/(Pt/C) electrode, which showed an overpotential of 7.02 mV at the same current density. The improved activity is attributed to surface enhancement and increased conductivity due to the embedded Fe₃O₄ particles. rsc.org

Cobalt Phosphide (CoP) Nanoparticles: CoP nanoparticles have been investigated as electrocatalysts for HER under strongly acidic conditions (0.50 M H₂SO₄, pH 0.3). Electrodes composed of CoP nanoparticles on a titanium (Ti) support (2 mg cm⁻² mass loading) produced a cathodic current density of 20 mA cm⁻² at an overpotential of -85 mV. These CoP/Ti electrodes also showed stability over 24 hours of sustained hydrogen production. researchgate.net

Oxygen Reduction Reaction (ORR) Catalysts: A significant portion of research on this compound in fuel cells focuses on the oxygen reduction reaction, which is often the bottleneck in hydrogen fuel cells.

Cobalt, Nitrogen-Co-doped Carbon (Co-N-C) Materials: Derived from cobalt-chelating polyimines, these materials have shown remarkable ORR activity, particularly in anion exchange membrane fuel cells (AEMFCs). One such catalyst, CoNC-1000A-900, demonstrated a maximum power density of 361 mW cm⁻² in a single AEMFC, surpassing that of commercial 20 wt% Pt-deposited carbon particles (Pt/C), which yielded 284 mW cm⁻². The CoNC-1000A-900 catalyst exhibited an onset potential of 1.19–1.37 V (relative to RHE), a half-wave potential of 0.73–0.78 V, and Tafel slopes ranging from 76.9 to 93.6 mV dec⁻¹. Furthermore, its limiting reduction current was nearly identical to that of commercial Pt/C, and it maintained excellent stability, with only a 7.9% decay in limiting reduction current density after 10,000 redox cycles, compared to 22.7% for Pt/C. mdpi.commdpi.com

Cobalt/Zinc Dual-Sites Coordinated with Nitrogen in Nanofibers (Co/Zn–NCNF): These materials, fabricated via electrospinning, carbonization, and post-treatment, have been explored for efficient and durable ORR in acidic fuel cells. Aberration-corrected STEM microscopy confirmed the uniform dispersion of Co/Zn atomic pairs within the nitrogen-doped carbon nanofibers. rsc.org

Cobalt Nanoparticles on N,S-codoped Carbon (Co/NCS): Mechanochemically synthesized cobalt nanoparticles supported on nitrogen and sulfur-doped carbons (Co/NCS) have been investigated as cathode catalysts in dual-chamber microbial fuel cells (DCMFCs). An optimized Co/NCS-3 catalyst showed a half-wave potential of approximately 0.63 V in 0.1 M HClO₄ electrolyte and excellent stability, with almost no loss in half-wave potential after 10,000 potential cycles. In DCMFCs, the Co/NCS-3 catalyst delivered a volumetric power density of 180 mW m⁻². mdpi.com

Alloys and Regenerative Fuel Cells:

Platinum-Cobalt (B8599474) (PtCo) Alloys: In commercial fuel cell electric vehicles, such as the Toyota Mirai, platinum-cobalt alloy particles (PtCo) are preferentially placed within the pores of carbon supports. This design significantly improves catalytic performance compared to conventional electrocatalysts, leading to a substantial reduction in the amount of platinum required and contributing to cost reduction in fuel cell electric vehicles. cataler.com

Hydrogen/Iron Regenerative Fuel Cells: A novel redox system employing hydrogen as a fuel and an iron(II)/iron(III) electrochemical couple as the positive electrode in a nano-porous proton conducting membrane regenerative fuel cell (RFC) has been developed. After minor optimization, this system achieved a maximum power density of 0.35 W/cm². Cycle life measurements revealed stable performance with high utilization of the theoretical iron redox couple capacity. The highest energy conversion efficiency was 85% at 0.1 A/cm², with a slight decrease to 79% at constant high power tests (0.2 W/cm²). confex.com

These findings highlight the versatility and potential of this compound-based materials in advancing fuel cell technology by offering high performance and improved cost-effectiveness.

Summary of Key Performance Data for this compound-Based Catalysts in Fuel Cells

Catalyst SystemReactionKey Performance MetricValueReference
GCE/Fe₃O₄–CoTBImPcHEROverpotential at 10 mA cm⁻²49 mV rsc.org
CoP/Ti electrodesHERCathodic current density at -85 mV overpotential20 mA cm⁻² researchgate.net
CoNC-1000A-900 (in AEMFC)ORRMax Power Density361 mW cm⁻² mdpi.commdpi.com
CoNC-1000A-900ORRHalf-wave potential0.73–0.78 V mdpi.com
CoNC-1000A-900ORRLimiting reduction current decay (after 10,000 cycles)7.9% mdpi.com
Co/NCS-3 (in DCMFC)ORRHalf-wave potential~0.63 V mdpi.com
Co/NCS-3 (in DCMFC)ORRVolumetric power density180 mW m⁻² mdpi.com
Hydrogen/Iron RFCOverallMax Power Density0.35 W/cm² confex.com
Hydrogen/Iron RFCOverallEnergy Conversion Efficiency (at 0.1 A/cm²)85% confex.com

Surface Chemistry and Interfacial Phenomena of Ferrocobalt

Adsorption and Desorption Studies on Ferrocobalt Surfaces

The interaction of molecules with this compound surfaces is a fundamental aspect of its surface chemistry, governing its utility in various applications, particularly catalysis and environmental remediation. Studies employing Density Functional Theory (DFT) have provided insights into the adsorption mechanisms on FeCo alloy surfaces. For instance, on the face-centered FeCo(110) surface, carbon monoxide (CO) preferentially adsorbs on on-top (OT)-Co and long-bridge (LB)-Co sites. The observed strong Co-CO bond is attributed to the alteration of the local electronic structure of surface cobalt atoms due to alloy formation. While CO decomposition paths on FeCo(110) are found to be endothermic, similar to pure Fe(110) and Co(0001) surfaces, they necessitate high reaction temperatures to proceed acs.orgresearchgate.net.

The preparation method of this compound materials significantly influences their adsorption properties nih.gov. For example, FeCo nanoparticles dispersed within a mesoporous silica (B1680970) matrix (SBA-15) have demonstrated notable adsorption capacities for organic dyes, such as methylene (B1212753) blue, achieving up to 49 mg/g scite.ai. This highlights the potential of this compound-based composites as adsorbents.

Table 1: Adsorption Characteristics on this compound Surfaces

AdsorbateThis compound MaterialPreferred Adsorption SitesBinding Energy (kcal/mol)Key FindingsReference
COFeCo(110)OT-Co, LB-Co33-43Strong Co-CO bond due to alloy formation; endothermic decomposition requiring high temperatures. acs.orgresearchgate.net
Methylene BlueFeCo nanoparticles in SBA-15--Adsorption capacity of 49 mg/g. scite.ai
Oxygen SpeciesFeCo alloy nanoparticles--Favorable surface energy from charge redistribution boosts adsorption/desorption. d-nb.info

Surface Reconstruction and Passivation of this compound Materials

The surfaces of this compound materials are dynamic, undergoing reconstruction and passivation processes that are vital for their stability and functionality. Surface reconstruction involves the rearrangement of atoms at the material's outermost layers, often in response to environmental stimuli or processing conditions. Passivation, on the other hand, refers to the formation of a protective layer, typically an oxide, that inhibits further degradation or reaction of the underlying material aip.orgresearchgate.net.

FeCo alloy nanoparticles, particularly those synthesized via methods like the polyol process, exhibit high oxidation resistance. This resistance is attributed to the formation of a very thin native oxide layer on their surface, which contains a lower concentration of iron compared to the bulk material scientific.netresearchgate.net. This selective surface composition acts as a protective barrier against further oxidation. Studies have shown that annealing Fe₇₀Co₃₀ nanoparticles at 573 K in a N₂/H₂ atmosphere can lead to an increase in iron concentration at the surface, indicating atomic diffusion even at relatively low temperatures scientific.netresearchgate.net.

Amorphous FeCo nanoparticles can also form a shell structure due to surface oxidation nih.gov. Detailed analyses, such as spatially resolved electron energy loss spectroscopy (EELS), have revealed that a passivation layer predominantly composed of iron oxide forms on FeCo nanoparticles embedded in a silica matrix nih.govaip.org. In aqueous environments, FeCo alloys spontaneously form a passive oxide layer. This layer can be disrupted by acidic pH, which dissolves the protective film and exposes reactive sites, influencing the material's reactivity researchgate.net. To enhance the corrosion resistance of FeCo alloys, especially in challenging environments like biological media, passivation strategies involving electrochemical deposition of polymers such as polypyrrole or pyrolytical deposition of parylene C have been explored researchgate.net.

Furthermore, hydrogenation is an effective method to improve the magnetic properties of FeCo nanoparticles by reducing adsorbed oxygen and oxide layers on the particle surface, thereby enhancing their crystallinity aip.orgaip.org. In the context of electrocatalysis, surface reconstruction is a widely observed phenomenon. For instance, Co₃₋ₓFeₓO₄ spinel oxides can undergo a potential-driven surface reconstruction, forming a thin (oxy)hydroxide layer under anodic oxidation conditions. This reconstructed layer is often the true active phase for reactions like oxygen evolution rhhz.netresearchgate.net. The presence of dopants, such as fluorine, can facilitate this surface reconstruction process in cobalt-based catalysts, as the weak metal-fluorine bonds can readily dissociate, promoting the rearrangement of surface atoms rsc.org.

Interface Engineering in this compound-Based Heterostructures

FeCo-Co bifunctional catalysts, engineered with specific interfaces between FeCo nanoalloys and metallic cobalt, have demonstrated enhanced performance in both oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). By carefully controlling the alloying degree, these architectures expose more active sites and facilitate efficient ion transfer researchgate.net. Similarly, in FeCo/Ru heterostructures, the introduction of rhenium (Re) doping at the interface has been shown to significantly enhance the spin-mixing conductance, a critical parameter for spintronic applications diva-portal.org.

Multicomponent heterostructures incorporating this compound, such as CoP/FeP/CeOₓ, exemplify the power of interface engineering. These systems lead to a greater exposure of active sites, more feasible charge transport, and strong interfacial electronic interactions. By optimizing the Co/Fe ratio and the content of rare-earth elements like cerium, the d-band center can be precisely tailored, thereby enhancing the intrinsic catalytic activity acs.orgnih.gov.

In situ exsolution, a method where Fe and Co dopants are dissolved and anchored within a CeO₂ substrate, results in the formation of FeCo alloy nanoparticles. These exsolved particles establish strong interaction forces with the substrate, creating abundant and stable active sites for various reactions scispace.com. The formation of sulfide/oxyhydroxide heterostructural interfaces in materials like FeSnCo sulfide/oxyhydroxide catalysts has been shown to improve electron transfer and reduce reaction energy barriers, thus promoting electrocatalytic processes sciopen.com.

The Co₃Fe₇-Fe₃C heterostructure, supported on N-doped carbon, exhibits remarkable electrocatalytic activity and stability for ORR. This superior performance is largely attributed to the abundant engineered interfaces, which not only boost intrinsic activity but also ensure rapid charge transfer researchgate.netnih.gov. Furthermore, the design of core-shell structures, where a highly conductive dendritic FeCoCu alloy core is covered by FeOOH/Co(OH)₂ nanosheets, creates a hierarchical catalyst with low charge transfer resistance and high exposure of active sites, leading to excellent OER performance ntu.edu.sg. The deposition of FeCo alloy on carbon microspheres also leads to the formation of abundant heterogeneous interfaces, which can significantly improve dielectric loss performance mdpi.comnih.gov. Another example is Co₂P/Co₃Fe₇ interfacial nanoparticles encapsulated in N-doped carbon nanotubes, which exhibit significant bifunctional ORR/OER activity due to synergistic coupling and interfacial electronic interaction researchgate.net.

Table 2: Interface Engineering in this compound-Based Heterostructures

Heterostructure SystemInterface Engineering StrategyEnhanced Property/ApplicationKey FindingsReference
FeCo-CoAlloying degree controlORR/OER bifunctional catalysisExposed active sites, facilitated ion transfer. researchgate.net
FeCo/RuRe dopingSpin-mixing conductance98% enhancement in spin-mixing conductance. diva-portal.org
CoP/FeP/CeOₓCo/Fe ratio & Ce content optimizationElectrocatalytic activityTailored d-band center, enhanced intrinsic activity. acs.orgnih.gov
FeCo alloy/CeO₂In situ exsolutionCatalytic active sitesRich and stable active sites due to strong interaction. scispace.com
FeSnCo SₓOᵧSulfide/oxyhydroxide interfaceElectron transfer, reaction kineticsImproved electron transfer, reduced energy barrier. sciopen.com
Co₃Fe₇-Fe₃C/N-CAbundant engineered interfacesORR electrocatalysisBoosted intrinsic activity, fast charge transfer. researchgate.netnih.gov
FeCoCu/FeOOH/Co(OH)₂Core-shell hierarchical designOER electrocatalysisLow charge transfer resistance, high active site exposure. ntu.edu.sg
FeCo alloy/Carbon microspheresHeterogeneous interfacesDielectric loss performanceImproved dielectric loss. mdpi.comnih.gov
Co₂P/Co₃Fe₇@N-CInterfacial nanoparticles encapsulationORR/OER bifunctional catalysisSynergistic coupling, interfacial electronic interaction. researchgate.net

Role of Defects and Active Sites in this compound Surface Reactivity

Defects and active sites on the surface of this compound materials are paramount to their reactivity, particularly in catalytic processes. Defects, such as vacancies or lattice distortions, can significantly alter the electronic structure and local coordination environment of surface atoms, creating highly reactive sites.

In FeCo alloys, the presence of divalent cobalt and trivalent iron is often attributed to inevitable surface oxidation, which can introduce various defects mdpi.com. These defects, including oxygen vacancies, are particularly important in spinel materials like CoFe₂O₄, where they can influence the electronic structure and act as active centers in heterogeneous catalysis, photocatalysis, and electrocatalysis mdpi.com.

FeCo alloys are recognized as highly active components in catalyzing the oxygen reduction reaction (ORR). The synergistic co-existence of Fe/Co-N sites, abundant active sites, core-shell structures, and the FeCo alloy itself collectively enhance catalytic activity mdpi.com. Plasma treatment, for example, can be employed to intentionally increase defect sites, such as oxygen vacancies, in FeCo@NC composites, which is beneficial for the adsorption and subsequent reduction of oxygen species mdpi.com.

The inherent properties of FeCo-based metal alloys, including their varying redox potentials and a high density of defects, contribute to their excellent oxygen evolution reaction (OER) electrocatalytic activity researchgate.net. Furthermore, the synergistic effect between different types of active sites (e.g., Co⁰, Co²⁺, Coẟ⁺, and Co₂C) on cobalt-based heterogeneous catalysts allows for the precise regulation of CO₂ hydrogenation activity and product selectivity mdpi.com.

A compelling example of the role of defects and active sites is observed in Co₃Fe₁-LDH (layered double hydroxide). During ethylene (B1197577) glycol oxidation, this material undergoes a potential-driven surface reconstruction, forming Co-/Fe-OOH active species. This transformation is accompanied by a morphological change to a sheet-like nanoarchitecture, providing abundant active sites and facilitating rapid transfer kinetics researchgate.net. Such dynamic changes in surface structure highlight how defects can be engineered or self-generated to optimize catalytic performance.

Table 3: Role of Defects and Active Sites in this compound Surface Reactivity

This compound Material/SystemType of Defects/Active SitesEffect on Reactivity/ApplicationKey FindingsReference
Co₃₋ₓFeₓO₄ spinel oxidesOxygen vacanciesOER electrocatalysisInduce surface reconstruction, form active (oxy)hydroxide layer. rhhz.netresearchgate.net
FeCo alloyFe/Co-N sites, defectsORR catalysisJointly enhance catalytic activity. mdpi.com
FeCo@NCOxygen vacancies (plasma-induced)Oxygen adsorption and reductionIncreased defect sites beneficial for ORR. mdpi.com
FeCo-based metal alloysHigh defect densityOER electrocatalysisExcellent activity due to defects and redox potentials. researchgate.net
Co-based catalysts (general)Co⁰, Co²⁺, Coẟ⁺, Co₂CCO₂ hydrogenationSynergistic effect between sites regulates activity and selectivity. mdpi.com
Co₃Fe₁-LDHCo-/Fe-OOH active species (reconstructed)Ethylene glycol oxidationPotential-driven surface reconstruction creates abundant active sites. researchgate.net

Advanced Applications and Emerging Research Directions for Ferrocobalt

Sensing Applications Research Using Ferrocobalt-Based Transducers

The intrinsic properties of this compound alloys, particularly their significant magnetostrictive and electrocatalytic capabilities, have positioned them as highly effective materials in the development of advanced transducers for various sensing applications. made-in-china.comresearchgate.net Research spans from structural health monitoring in extreme environments to the sensitive electrochemical detection of biomolecules and pollutants.

Magnetostrictive Transducers: this compound alloys are excellent materials for magnetostrictive transducers, which convert magnetic energy into mechanical energy (and vice versa). made-in-china.comresearchgate.net These alloys exhibit a large magnetostrictive coefficient, meaning they undergo significant deformation when subjected to a magnetic field. made-in-china.comiastatedigitalpress.com This property is harnessed to generate and detect elastic waves in materials for applications like guided wave testing (GWT) and structural health monitoring (SHM). iastatedigitalpress.comresearchgate.net Research has demonstrated that FeCo alloy sensors can operate effectively in harsh conditions, withstanding temperatures up to 800°C, making them suitable for monitoring the structural integrity of components in the nuclear and petrochemical industries. iastatedigitalpress.comiastatedigitalpress.com The high Curie temperature (up to 980°C) and mechanical strength of FeCo alloys are critical advantages over other materials like nickel. made-in-china.comiastatedigitalpress.com

Electrochemical Sensors: At the nanoscale, bimetallic FeCo particles serve as powerful electrocatalysts, where the synergy between iron and cobalt enhances electron transfer and catalytic performance. researchgate.net Researchers have developed FeCo-based electrochemical sensors for a range of analytes. For instance, a sensor using bimetallic Fe/Co nanoalloys embedded in a carbon composite (Fe/Co@C) was successfully used to detect acetaminophen. researchgate.net In another study, carbon nanofibers decorated with FeCo alloys were fashioned into a high-performance sensor for the quantitative detection of melatonin. researchgate.net Furthermore, a composite material made from FeCo-ZIF-derived N-doped carbon was used to create a molecularly imprinted electrochemical sensor for detecting the pesticide Benomyl in fruits and vegetables, demonstrating high sensitivity and selectivity. mdpi.com

Other Sensing Platforms: The unique magnetic properties of this compound are also being explored in other types of sensors. A hybrid material consisting of FeCo nanoparticles deposited on reduced graphene oxide (rGO) has been shown to exhibit very high magnetoresistance at room temperature, enabling its use as a wireless sensor for detecting low-level electromagnetic radiation. d-nb.info Additionally, the magnetostrictive properties of FeCo alloy tubes have been proposed for the development of novel pressure sensors. atlas.jp

Table 1: Research on this compound-Based Sensing Transducers
Transducer/Sensor TypeThis compound MaterialTarget Analyte/PhenomenonUnderlying PrincipleReference
Magnetostrictive TransducerFeCo alloy (Hiperco 50HS) stripStructural Health Monitoring (SHM)High magnetostriction and Curie temperature for guided wave generation at high temperatures. iastatedigitalpress.comiastatedigitalpress.com
Electrochemical SensorBimetallic Fe/Co nanoalloy@carbon (Fe/Co@C)AcetaminophenSynergistic electrocatalytic activity of FeCo nanoalloys enhancing oxidation of the analyte. researchgate.net
Electrochemical SensorFeCo alloy-decorated carbon nanofibersMelatoninEnhanced electrocatalytic property and electron transfer from the FeCo-carbon composite. researchgate.net
Magnetic Field SensorFeCo nanoparticles on reduced graphene oxide (rGO)Low-level magnetic fieldsHigh magnetoresistance of the hybrid material at room temperature. d-nb.info
Electrochemical SensorFeCo-ZIF-derived N-doped carbon compositeBenomyl (pesticide)High surface area, conductivity, and catalytic performance of the composite material. mdpi.com

Environmental Remediation Research with this compound Adsorbents and Catalysts

This compound-based nanomaterials are emerging as highly efficient and robust catalysts and adsorbents for environmental remediation, particularly for the degradation of persistent organic pollutants in water. mdpi.comsciopen.com Their effectiveness stems from their ability to activate potent oxidizing agents and their magnetic nature, which facilitates easy separation and reuse. researchgate.net

The primary mechanism investigated is the activation of peroxymonosulfate (B1194676) (PMS) through advanced oxidation processes (AOPs). mdpi.comsciopen.comresearchgate.netacs.org this compound catalysts have been shown to be highly effective at generating reactive oxygen species (ROS), such as sulfate (B86663) radicals (SO₄•⁻) and singlet oxygen (¹O₂), which are powerful oxidants that can break down complex organic molecules into simpler, less harmful substances. sciopen.comdoi.orgmdpi.com

Research has demonstrated the successful application of various this compound catalysts in this domain. A catalyst made of carbon nanotube-supported FeCo₂O₄ nanoparticles achieved 100% removal of phenol (B47542) from water within 15 minutes by activating PMS. mdpi.com Another study reported an Fe-Co dual-atom catalyst anchored on a nitrogen-doped carbon matrix (FeCo/NC) that removed 91.2% of the antibiotic tetracycline. sciopen.com Mechanistic studies revealed that the FeCo active sites promote the generation of singlet oxygen, a selective and powerful non-radical oxidant. sciopen.com The synergy between iron and cobalt is crucial, often leading to superior catalytic activity compared to single-metal catalysts. sciopen.comdoi.org

Many of these advanced catalysts are derived from metal-organic frameworks (MOFs), which are pyrolyzed to create highly porous, nitrogen-doped carbon structures embedded with FeCo nanoparticles. researchgate.netx-mol.com This structure provides a large surface area and abundant active sites, enhancing both the adsorption of pollutants and the catalytic activation of PMS. doi.org

Table 2: this compound-Based Catalysts for Environmental Remediation
CatalystTarget PollutantOxidantKey Research FindingReference
FeCo₂O₄/CNT (Carbon Nanotube-supported)PhenolPMSAchieved 100% phenol removal in 15 minutes; synergistic effect between FeCo₂O₄ and CNT. mdpi.com
FeCo/NC (Fe-Co dual-atom on N-doped carbon)Tetracycline (TC)PMSDemonstrated 91.2% TC removal efficiency; mechanism dominated by singlet oxygen (¹O₂) generation. sciopen.com
FeCo-NB@C (MOF-derived FeCo carbon nanomaterial)Organic PollutantsPMSPrepared via calcination of FeCo-MOF for highly efficient PMS activation. x-mol.com
FeCo nitrogen-rich carbon (from ZIFs@MIL-101/urea)Tetracycline, OxytetracyclinePMSEffective degradation within 20 minutes over a wide pH range; catalyst is magnetic and easily separable. researchgate.net
FeCo-NC membrane (from FeCo-BDC MOF)Micropollutants (e.g., Tetracycline)PMSSynergistic effect of non-bonded Fe/Co sites and metal-nitrogen bonds enhances electron transfer and degradation. doi.org

Development of Hybrid this compound Nanomaterials for Multifunctional Applications

The integration of this compound nanoparticles with other functional materials has led to the creation of advanced hybrid nanomaterials with synergistic properties and multifunctional capabilities. rsc.orgresearchgate.net These hybrids combine the magnetic characteristics of FeCo with the unique electrical, optical, or chemical properties of materials like graphene, carbon nanotubes, and noble metals, opening doors to applications in electronics, energy, and nanomedicine. researchgate.netmdpi.comresearchgate.net

FeCo-Carbon Hybrids: One of the most explored areas is the combination of FeCo with carbon nano-allotropes. mdpi.com FeCo/graphene hybrids, for example, merge the high magnetocrystalline anisotropy of metallic FeCo with the high electrical conductivity and light weight of graphene. rsc.orgresearchgate.net This combination results in materials with exceptional microwave absorption properties, making them ideal candidates for lightweight and high-efficiency electromagnetic interference (EMI) shielding. rsc.orgresearchgate.net The reflection loss of these hybrids can reach significant levels, demonstrating their effectiveness as radar-absorbing materials. rsc.org

Beyond electronics, FeCo-carbon hybrids are prominent in biomedical research. mdpi.comnih.gov Carbon-coated FeCo nanoparticles (FeCo@C) have been developed as next-generation theranostic agents. nih.gov These particles exhibit superior magnetic saturation, making them highly effective tracers for Magnetic Particle Imaging (MPI), a sensitive and radiation-free imaging modality. nih.gov Simultaneously, these same particles can generate heat when exposed to either an alternating magnetic field (magnetothermal therapy) or near-infrared (NIR) light (photothermal therapy), allowing for image-guided thermal ablation of tumors. mdpi.comnih.gov The graphitic carbon shell not only stabilizes the FeCo core against oxidation but also provides a surface for functionalization, such as attaching polyethylene (B3416737) glycol (PEG) to improve biocompatibility or loading drugs for targeted delivery. researchgate.netnih.govnih.gov

Other Hybrid Systems: Research also extends to hybrids with other materials. For example, magnetoplasmonic nanoparticles like Au@FeCo combine the magnetic properties of this compound with the plasmonic properties of gold, which can enhance spectroscopic signals for advanced detection applications. researchgate.net The synthesis of these complex nanostructures involves methods like thermal decomposition and chemical vapor deposition, which allow for control over particle size, composition, and surface chemistry, paving the way for tailored multifunctional systems. researchgate.netnih.gov

Table 3: Multifunctional Applications of Hybrid this compound Nanomaterials
Hybrid MaterialCombined PropertiesMultifunctional ApplicationKey Research FindingReference
FeCo/GrapheneMagnetic + ConductiveMicrowave Absorption (EMI Shielding)Combines high permeability from FeCo and high permittivity from graphene for enhanced absorption. rsc.orgresearchgate.net
FeCo@C-PEG (Carbon-coated FeCo)Magnetic + Photothermal + MagnetothermalTheranostics (MPI-guided cancer therapy)Acts as a highly sensitive MPI tracer and enables dual-mode thermal ablation of tumors. nih.gov
FeCo/GC (Graphitic Carbon-coated FeCo)Magnetic + High Surface AreaDrug DeliveryDemonstrated pH-dependent release of Doxorubicin, suitable for targeted cancer therapy. nih.gov
Au@FeCo (Gold-doped FeCo)Magnetic + PlasmonicMagnetoplasmonics (Enhanced Sensing)Creates a hybrid nanostructure with both magnetic and plasmonic properties for advanced spectroscopy. researchgate.net
FeCo nanoparticles on rGOMagnetic + High MagnetoresistanceWireless SensingEnables real-time detection of low-level electromagnetic radiation. d-nb.info

Future Research Perspectives and Challenges in Ferrocobalt Science

Addressing Scalability and Cost-Effectiveness in Ferrocobalt Synthesis

A primary obstacle to the widespread application of this compound materials is the development of synthesis methods that are both scalable for industrial production and economically viable. While various techniques have been successful in producing FeCo nanoparticles and alloys with desirable properties at the laboratory scale, transitioning these methods to large-scale, cost-effective manufacturing remains a significant hurdle. dtu.dkmdpi.com

Current research efforts are focused on optimizing existing synthesis routes and exploring new ones to meet these demands. Wet-chemical methods, such as co-precipitation and hydrothermal synthesis, are attractive due to their potential for large-scale production and control over particle size and composition. dtu.dkresearchgate.netsemanticscholar.orgacs.org However, challenges related to precursor costs, reaction times, and the use of surfactants and solvents need to be addressed to improve their economic feasibility. acs.orgmdpi.com For instance, the polyol method has shown promise for producing high-quality FeCo nanoparticles but often involves expensive reagents and complex procedures. vcu.eduresearchgate.net

Alternative approaches like chemical vapor deposition and ball milling offer pathways to solvent-free synthesis, which can reduce costs and environmental impact. acs.org Additionally, methods involving the reduction of oxide precursors, such as the hydrogen reduction of cobalt ferrites, are being investigated as potentially more sustainable and economical routes to high-purity FeCo nanoparticles. mdpi.com The development of continuous flow reactors and automated synthesis platforms is another promising avenue for enhancing the scalability and reproducibility of FeCo production.

A comparative analysis of common synthesis methods for FeCo nanoparticles highlights the trade-offs between scalability, cost, and control over material properties.

Interactive Data Table: Comparison of this compound Synthesis Methods

Synthesis MethodScalability PotentialEstimated CostKey AdvantagesKey Disadvantages
Co-precipitationHighLow to MediumSimple, fast, good for large batches. dtu.dksemanticscholar.orgDifficulty in precise size and shape control.
HydrothermalMedium to HighMediumGood control over crystallinity and morphology. researchgate.netacs.orgRequires high pressure and temperature, can be time-consuming. acs.org
Polyol ProcessMediumHighExcellent control over size and shape, high-quality nanoparticles. vcu.eduresearchgate.netExpensive solvents and precursors, complex process. vcu.edu
Ball MillingHighLowSimple, solvent-free, suitable for producing alloys. acs.orgBroad particle size distribution, potential for contamination.
Chemical Vapor DepositionHighHighHigh purity films and coatings, precise thickness control.Requires specialized equipment and high temperatures.
Hydrogen ReductionMediumMediumCan produce high-purity, high-moment nanoparticles. mdpi.comRequires handling of hydrogen gas, high temperatures.

Overcoming Stability and Durability Challenges in this compound Materials

Ensuring the long-term stability and durability of this compound materials is paramount for their practical application, particularly in demanding environments such as catalytic converters, magnetic recording media, and high-temperature alloys. researchgate.netnickelinstitute.orgresearchgate.net FeCo nanoparticles are susceptible to oxidation, which can significantly degrade their magnetic properties. vcu.eduresearchgate.net This is a critical issue that needs to be addressed to maintain the performance of FeCo-based devices over time.

Several strategies are being explored to enhance the stability of this compound materials. One common approach is the encapsulation of FeCo nanoparticles within a protective shell of a more stable material, such as carbon, silica (B1680970), or a noble metal. This core-shell structure can effectively prevent oxidation and agglomeration, thereby preserving the magnetic and catalytic properties of the FeCo core.

In the context of catalysis, the deactivation of FeCo catalysts is a major concern. thepharmajournal.com Degradation can occur through various mechanisms, including sintering of the active metal particles, poisoning by impurities in the reactant stream, and changes in the catalyst's structure under reaction conditions. thepharmajournal.commagtech.com.cnthepharmajournal.com For instance, in Fischer-Tropsch synthesis, the formation of inactive metal oxides or carbides can lead to a loss of catalytic activity. thepharmajournal.comthepharmajournal.com Research is focused on developing more robust catalyst formulations, for example, by incorporating promoters or using supports that strongly interact with the FeCo particles to prevent their deactivation.

For high-temperature applications, the mechanical and chemical stability of bulk FeCo alloys is crucial. nickelinstitute.orgresearchgate.net Alloying FeCo with other elements such as chromium, nickel, and rare earth metals can improve its resistance to oxidation and corrosion at elevated temperatures. mdpi.com The development of protective coatings and surface treatments is another important area of research aimed at extending the service life of FeCo components in harsh environments.

Integration of this compound Systems into Complex Device Architectures

The successful integration of this compound materials into complex device architectures is a key step towards realizing their technological potential. neonickel.com This involves not only the synthesis of high-quality FeCo components but also the development of fabrication and processing techniques that are compatible with existing manufacturing platforms, such as CMOS technology in the semiconductor industry. researchgate.netresearchgate.net

In the field of magnetic data storage, for example, the integration of FeCo-based recording media requires precise control over the size, shape, and magnetic anisotropy of the nanoparticles to achieve high storage densities. For spintronic devices, the challenge lies in fabricating nanoscale FeCo structures, such as thin films and nanowires, and integrating them with other materials while maintaining their desired magnetic properties. researchgate.netresearchgate.net

The use of this compound in biomedical applications, such as magnetic drug delivery and hyperthermia, presents its own set of integration challenges. cobaltinstitute.org The FeCo nanoparticles must be functionalized to be biocompatible and to target specific cells or tissues. Furthermore, their integration into a stable and injectable formulation is necessary for in vivo applications.

The development of additive manufacturing techniques, such as 3D printing, offers new possibilities for fabricating complex, three-dimensional structures containing this compound. This could enable the creation of customized magnetic components and devices with tailored properties. However, significant research is still needed to develop suitable FeCo-based inks and to optimize the printing process for these materials.

Development of Novel Theoretical Frameworks for this compound Phenomena

Advancements in the understanding and application of this compound materials are increasingly reliant on the development of sophisticated theoretical frameworks and computational models. researchgate.net These theoretical tools are essential for predicting the properties of new FeCo-based materials, understanding the mechanisms behind their unique behaviors, and guiding the design of materials with tailored functionalities. researchgate.net

First-principles calculations based on density functional theory (DFT) have become a powerful tool for investigating the electronic and magnetic properties of FeCo alloys. aps.org These calculations can provide insights into fundamental properties such as saturation magnetization, magnetic anisotropy, and phase stability. researchgate.netaps.org By modeling the effects of alloying elements and structural defects, DFT can help to identify promising compositions for specific applications.

Atomistic simulations, such as molecular dynamics and Monte Carlo methods, are used to study the dynamic behavior of this compound systems at the nanoscale. aps.org These simulations can be used to investigate phenomena such as the thermal stability of nanoparticles, the mechanisms of magnetic switching, and the interactions between FeCo and other materials. nih.govresearchgate.netresearchgate.net

The development of multiscale modeling approaches is a key challenge in this area. These models aim to bridge the gap between atomistic simulations and macroscopic material properties, allowing for a more comprehensive understanding of this compound phenomena. For example, a multiscale model could be used to predict the performance of a magnetic device based on the properties of the individual FeCo nanoparticles it contains.

Emerging Interdisciplinary Research Avenues for this compound

The unique properties of this compound are paving the way for exciting new research directions at the intersection of different scientific disciplines. These emerging interdisciplinary avenues hold the promise of novel applications and a deeper understanding of FeCo-based materials.

One such area is the exploration of FeCo in spintronics and quantum computing . The high spin polarization of this compound makes it a promising material for creating and manipulating spin currents, which is the basis of spintronic devices. researchgate.netresearchgate.net Researchers are investigating the use of FeCo in spin valves, magnetic tunnel junctions, and as a source of spin-polarized electrons for quantum information processing.

In the field of biomedical engineering , this compound nanoparticles are being explored for a range of applications beyond drug delivery and hyperthermia. cobaltinstitute.orgresearchgate.net These include their use as contrast agents in magnetic resonance imaging (MRI) and in the development of biosensors for the detection of specific biomolecules. cobaltinstitute.org The combination of magnetic and catalytic properties of FeCo also opens up possibilities for their use in biocatalysis and enzyme immobilization.

The intersection of this compound science with energy storage and conversion is another rapidly growing research area. FeCo-based materials are being investigated as catalysts for the oxygen evolution reaction and the oxygen reduction reaction, which are crucial for the development of fuel cells and metal-air batteries. magtech.com.cnmdpi.com Their magnetic properties are also being harnessed in the design of more efficient electric motors and generators.

Furthermore, the study of FeCo-based high-entropy alloys represents a new frontier in materials science. mdpi.com By combining this compound with multiple other elements, researchers are creating new alloys with unique combinations of properties, including high strength, excellent corrosion resistance, and tailored magnetic behavior. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.